2,3-Dichloronitrobenzene (CAS 3209-22-1) is a strategically substituted aromatic intermediate essential for synthesizing specialized agrochemicals, pharmaceuticals, and dyes[1]. As a solid at room temperature with a melting point of 61–63 °C, it features a highly specific 1-nitro-2,3-dichloro substitution pattern [1]. This structural arrangement dictates its predictable reactivity in both nucleophilic aromatic substitution and catalytic reduction, making it the mandatory precursor for 2,3-dichloroaniline. In industrial procurement, securing high-purity 2,3-Dichloronitrobenzene requires careful vendor selection, as it is produced only as a minor byproduct (10–15%) during the nitration of 1,2-dichlorobenzene and demands advanced separation techniques to isolate from the dominant 3,4-isomer [2].
Substituting 2,3-Dichloronitrobenzene with generic 'dichloronitrobenzene' mixtures or its major isomeric counterpart, 3,4-Dichloronitrobenzene, fundamentally alters downstream regiochemistry [1]. Because the nitro group directs the position of subsequent nucleophilic attacks and dictates the substitution pattern of the resulting aniline upon reduction, using the 3,4-isomer yields 3,4-dichloroaniline instead of the required 2,3-dichloroaniline. This misrouting prevents the synthesis of target active pharmaceutical ingredients (APIs) like specific fluoroquinolones and agrochemicals [1]. Furthermore, the physical handling profiles differ significantly; 3,4-Dichloronitrobenzene melts at 39–45 °C , whereas 2,3-Dichloronitrobenzene remains solid up to 61 °C [2], impacting formulation, storage, and reactor charging protocols.
During industrial synthesis, 2,3-Dichloronitrobenzene must be isolated from the dominant 3,4-isomer. The boiling points of 2,3-Dichloronitrobenzene (257–258 °C) and 3,4-Dichloronitrobenzene (255–256 °C) present a narrow 1–2 °C differential [1]. This proximity renders standard vacuum distillation highly inefficient, necessitating specialized extractive distillation or sweating crystallization to achieve >99% purity [1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 257–258 °C |
| Comparator Or Baseline | 3,4-Dichloronitrobenzene (255–256 °C) |
| Quantified Difference | 1–2 °C differential |
| Conditions | Vacuum distillation of crude nitration mother liquor |
Buyers must ensure vendors utilize advanced isolation methods, as standard distillation cannot yield high-purity 2,3-DCNB from crude mixtures.
The physical state of dichloronitrobenzene isomers varies significantly at ambient and slightly elevated temperatures. 2,3-Dichloronitrobenzene has a melting point of 61–63 °C[1], whereas 3,4-Dichloronitrobenzene melts between 39–45 °C . This 16–24 °C difference means the 2,3-isomer remains a stable solid in warmer industrial environments where the 3,4-isomer would begin to melt or clump.
| Evidence Dimension | Melting Point |
| Target Compound Data | 61–63 °C |
| Comparator Or Baseline | 3,4-Dichloronitrobenzene (39–45 °C) |
| Quantified Difference | 16–24 °C higher melting threshold |
| Conditions | Standard atmospheric storage and reactor charging |
The higher melting point of the 2,3-isomer requires different heating parameters for melt-charging and prevents premature clumping during summer storage.
In nucleophilic aromatic substitution reactions, the substitution pattern of the dichloronitrobenzene dictates the attack locus. When reacted with sodium 2,2,2-trifluoroethoxide, 2,3-Dichloronitrobenzene undergoes primary substitution strictly at the 2-position [1]. Conversely, 3,4-Dichloronitrobenzene undergoes monosubstitution exclusively at the 4-position [1]. This complete divergence in regiochemistry makes the isomers entirely non-interchangeable for functionalized aromatic synthesis.
| Evidence Dimension | Nucleophilic Attack Locus |
| Target Compound Data | Substitution at the 2-position |
| Comparator Or Baseline | 3,4-Dichloronitrobenzene (Substitution at the 4-position) |
| Quantified Difference | Complete divergence in substitution loci (C2 vs. C4) |
| Conditions | Reaction with sodium 2,2,2-trifluoroethoxide |
Procurement of the exact 2,3-isomer is non-negotiable for synthesizing 2-functionalized 3-chloroaromatics, as the 3,4-isomer will irreversibly misdirect the functional group.
The reduction of dichloronitrobenzenes is a primary industrial application. Catalytic hydrogenation of 2,3-Dichloronitrobenzene yields 2,3-dichloroaniline, a critical intermediate for specific herbicides and pharmaceuticals[1]. Using 3,4-Dichloronitrobenzene under identical conditions yields 3,4-dichloroaniline [1]. This 100% shift in product regiochemistry means generic substitution destroys the viability of the downstream synthesis.
| Evidence Dimension | Reduction Product Regiochemistry |
| Target Compound Data | Yields 2,3-dichloroaniline |
| Comparator Or Baseline | 3,4-Dichloronitrobenzene (Yields 3,4-dichloroaniline) |
| Quantified Difference | 100% shift in product regiochemistry |
| Conditions | Catalytic hydrogenation (e.g., using tungsten carbide or Pd/C catalysts) |
Buyers sourcing precursors for specific agrochemicals or fluoroquinolone antibiotics must procure the 2,3-isomer, as 3,4-dichloroaniline cannot be converted into 2,3-dichloroaniline downstream.
Because 2,3-Dichloronitrobenzene exclusively reduces to 2,3-dichloroaniline, it is the required starting material for synthesizing specific agricultural fungicides and herbicides [1]. Substituting with other isomers yields incorrect aniline derivatives, destroying the biological activity of the final agrochemical formulation.
In pharmaceutical manufacturing, 2,3-Dichloronitrobenzene is a critical building block for producing 2,3,4-trifluoronitrobenzene via halogen exchange (Halex) reactions [2]. This intermediate is essential for third-generation fluoroquinolone antibiotics like ofloxacin and lomefloxacin, where the precise 2,3-substitution pattern is non-negotiable [2].
Due to its unique reactivity profile where nucleophilic attack occurs preferentially at the 2-position, 2,3-Dichloronitrobenzene is the optimal choice for synthesizing complex ether- or amine-linked aromatic intermediates [3]. This makes it highly valuable in fine chemical synthesis where precise spatial arrangement of functional groups is required.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard